molecular formula C23H28N2O5S B1675117 Levomepromazine maleate CAS No. 7104-38-3

Levomepromazine maleate

Cat. No.: B1675117
CAS No.: 7104-38-3
M. Wt: 444.5 g/mol
InChI Key: IFLZPECPTYCEBR-WZGZYPNHSA-N
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Description

Levomepromazine maleate, also known as methotrimeprazine, is a phenothiazine neuroleptic drug. It is primarily used as a low-potency antipsychotic with strong analgesic, hypnotic, and antiemetic properties. This compound is frequently prescribed in palliative care for its multimodal action to treat intractable nausea, vomiting, and severe delirium or agitation in the last days of life .

Mechanism of Action

Target of Action

Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic drug . It exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and the sleep-wake cycle .

Mode of Action

Levomepromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role . By blocking these receptors, levomepromazine interferes with the transmission of neurotransmitters in the brain and the body, which can alter mood, behavior, and perception .

Biochemical Pathways

Levomepromazine is metabolized by cytochrome P450 , an important heme-containing enzyme superfamily . Two main metabolic pathways have been addressed, S-oxidation and N-demethylation . The N-demethylation pathway is more feasible than S-oxidation due to its lower activation energy, making N-desmethyllevomepromazine the most plausible metabolite of Levomepromazine .

Pharmacokinetics

Levomepromazine has a bioavailability of approximately 50-60% . It is metabolized in the liver (hepatic metabolism) and has an elimination half-life of about 20 hours . The drug is excreted in feces and urine as metabolites, with only 1% of the drug excreted unchanged .

Result of Action

The molecular and cellular effects of levomepromazine’s action are primarily seen in its sedative, analgesic, and antiemetic properties . It is used for the treatment of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It can also be used as an analgesic for moderate to severe pain in non-ambulant patients .

Action Environment

The action, efficacy, and stability of levomepromazine can be influenced by various environmental factors. For instance, the metabolic mechanisms of levomepromazine by cytochrome P450 can be affected by factors such as the presence of other drugs, the individual’s health status, and genetic variations in the cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levomepromazine is synthesized by the condensation of 2-methoxyphenothiazine and 3-dimethylamino-2-methylpropyl chloride in xylene in the presence of sodamide at a high temperature of about 130°C for approximately 20 hours. The reaction mixture is then cooled and treated with water and methanesulphonic acid to form the salt. The aqueous layer is washed with ether, treated with aqueous sodium hydroxide, and then extracted with ether followed by high vacuum distillation to obtain the racemic base of (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine .

Industrial Production Methods

An improved industrial process for the preparation of levomepromazine maleate involves the use of environmentally advantageous methods. This process is designed to be industrially viable and includes steps such as the condensation reaction mentioned above, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Levomepromazine maleate undergoes various chemical reactions, including:

    Oxidation: Levomepromazine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert levomepromazine to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the phenothiazine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various phenothiazine derivatives with different substituents on the ring.

Scientific Research Applications

Levomepromazine maleate has a wide range of scientific research applications:

Comparison with Similar Compounds

Levomepromazine maleate is compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a similar core structure and mechanism of action, levomepromazine is unique due to its lower potency as an antipsychotic and its strong sedative and analgesic properties . Similar compounds include:

    Chlorpromazine: A higher potency antipsychotic with similar receptor blockade but less sedative and analgesic effects.

    Promethazine: Primarily used as an antihistamine and antiemetic with less pronounced antipsychotic effects.

Levomepromazine’s unique profile makes it particularly valuable in palliative care and for patients requiring multimodal symptom management .

Properties

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.

CAS No.

7104-38-3

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1

InChI Key

IFLZPECPTYCEBR-WZGZYPNHSA-N

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

7104-38-3

physical_description

Solid

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

5.25e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levomepromazine Maleate;  Methotrimeprazine Maleate;  Nozinan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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